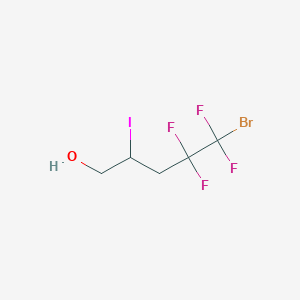

![molecular formula C8H15ClFN B3101717 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1397343-11-1](/img/structure/B3101717.png)

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Descripción general

Descripción

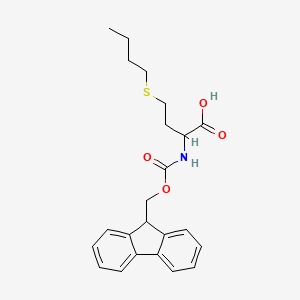

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the CAS Number: 1397343-11-1 . It has a molecular weight of 179.66 . The IUPAC name for this compound is 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is 1S/C8H14FN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 179.66 . .Aplicaciones Científicas De Investigación

Electrophilic Fluorination and Functional Group Transformations

Regioselective Iodination of Aryl Amines : The compound's structural analogue, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, demonstrates efficiency in regioselective iodination of aryl amines, showcasing the potential of similar structures in selective iodination reactions under solvent-free conditions (Alikarami et al., 2015).

Deprotection of N-t-Butyloxycarbonyl Group : Selectfluor, closely related to the query compound, is used for the efficient and chemoselective deprotection of Boc-protected amines, highlighting the compound's utility in selective deprotection reactions (Zeng et al., 2018).

Anti-Influenza Virus Activity : Novel tricyclic compounds containing a unique amine moiety, similar in structure to the query compound, have shown potent anti-influenza A virus activity, suggesting potential antiviral applications (Oka et al., 2001).

Synthesis and Medicinal Chemistry

Synthesis of Fluorinated Pyrazoles : The synthetic strategy involving the use of a fluorinating agent akin to the query compound allows for the creation of fluorinated pyrazoles, indicating its value in synthesizing building blocks for medicinal chemistry (Surmont et al., 2011).

Fluorination of Uracils : Electrophilic fluorination studies with a similar fluorinating agent demonstrate the compound's potential in modifying nucleosides, a critical aspect of drug development (Borodkin et al., 2015).

Versatility in Organic Synthesis : The broad applications of Selectfluor, a related fluorinating agent, in organic synthesis, including as a mediator or catalyst in various "fluorine-free" functionalizations, underscore the versatility of similar compounds in facilitating diverse chemical transformations (Stavber, 2011).

Mechanistic Insights and Green Chemistry

Mechanistic Understanding of Fluorination Reactions : Studies on the addition of Selectfluor to unsaturated systems provide valuable mechanistic insights that can be applied to understand the reactivity of similar compounds, offering a foundation for designing new fluorination reactions (Serguchev et al., 2011).

Green Chemistry Applications : The use of Selectfluor for the fluorination of organic compounds in water and under solvent-free conditions exemplifies the potential of similar compounds in promoting greener chemical processes, aligning with sustainable chemistry principles (Stavber & Stavber, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Propiedades

IUPAC Name |

4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVJWUKQBUMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1397343-11-1 | |

| Record name | 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)

![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)

![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)

![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)